1,2-Diethyl-3,4-dimethoxy-1H-indene
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Overview
Description
1,2-Diethyl-3,4-dimethoxy-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-3,4-dimethoxy-1H-indene typically involves the alkylation of 3,4-dimethoxy-1H-indene with ethyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-3,4-dimethoxy-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (FeCl₃), nitrating agents in sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Diethyl-3,4-dimethoxy-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-3,4-dimethoxy-1H-indene depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of methoxy groups may enhance its binding affinity to certain targets, while the ethyl groups can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1,2-Diethyl-3,4-dimethoxybenzene: Similar structure but lacks the indene ring, leading to different chemical and physical properties.
1,2-Diethyl-3,4-dimethoxy-1H-naphthalene: Contains an additional benzene ring, resulting in different reactivity and applications.
1,2-Diethyl-3,4-dimethoxy-1H-indan: Similar structure but with a saturated cyclopentane ring, affecting its chemical behavior.
Uniqueness
1,2-Diethyl-3,4-dimethoxy-1H-indene is unique due to its specific substitution pattern and the presence of both ethyl and methoxy groups
Properties
CAS No. |
114649-31-9 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1,2-diethyl-3,4-dimethoxy-1H-indene |
InChI |
InChI=1S/C15H20O2/c1-5-10-11(6-2)15(17-4)14-12(10)8-7-9-13(14)16-3/h7-10H,5-6H2,1-4H3 |
InChI Key |
QGPXFCJPRKXUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C(=CC=C2)OC)C(=C1CC)OC |
Origin of Product |
United States |
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